1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
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Overview
Description
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the pyrazolopyrazine family, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of phenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile to yield the desired pyrazolopyrazine core . Industrial production methods often employ similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrazolopyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer properties, particularly against colon and breast cancer cells.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine: Exhibits significant antimicrobial and anticancer activities.
Quinolinyl-pyrazoles: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its versatile pharmacological profile and its potential for further functionalization, making it a valuable compound for drug discovery and development.
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Molecular Formula : C12H7N5
- Molecular Weight : 221.217 g/mol
- CAS Number : 87595-30-0
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler pyrazole derivatives. A common method includes the reaction of 5-amino-1-phenylpyrazole with malononitrile under specific conditions to yield the desired compound .
Biological Activities
The biological activities of this compound include:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, certain modifications have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and BEL-7402 (hepatocellular carcinoma) with IC50 values ranging from 0.07 to 16.4 μM .
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In studies, it was tested against strains such as E. coli and S. aureus, showing promising results comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of 1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives has been evaluated through various assays. Compounds have been shown to inhibit inflammatory pathways effectively, reducing edema in carrageenan-induced models .
Research Findings and Case Studies
Study | Activity | Cell Line/Bacteria | IC50 / Zone of Inhibition |
---|---|---|---|
Burguete et al. (2014) | Antibacterial | E. coli, S. aureus | Significant activity noted |
Chovatia et al. (2023) | Antitubercular | MTB strain H37Rv | 98% inhibition at 6.25 µg/mL |
Argade et al. (2024) | Antitumor | MCF-7 | IC50 = 0.18 μM |
MDPI Review (2023) | Anti-inflammatory | In vivo models | Comparable to indomethacin |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways such as NF-kB and TNF-alpha secretion inhibition.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators.
Properties
CAS No. |
87595-30-0 |
---|---|
Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-9-7-14-12-11(16-9)8-15-17(12)10-4-2-1-3-5-10/h1-5,7-8H |
InChI Key |
XAMVESMKADVTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)C#N |
Origin of Product |
United States |
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